GPCR Selectivity Profile: T-10418 Demonstrates Superior Target Discrimination Across 300+ Receptors Versus Endogenous Ligands
T-10418 was profiled in the PRESTO-Tango assay covering more than 300 non-olfactory GPCRs. Apart from expected G2A activation, T-10418 showed activity only on one other receptor (GPR1), indicating exceptional GPCR selectivity [1]. In contrast, the endogenous reference ligand 9-HODE is known to engage multiple targets and exhibits promiscuous activity [2]. N-palmitoylglycine and N-linoleoylglycine have not been profiled in a comparable comprehensive GPCR panel, leaving their selectivity unvalidated [3]. This selectivity profile makes T-10418 a more reliable tool for dissecting G2A-specific signaling without confounding off-target effects.
| Evidence Dimension | GPCR selectivity (number of receptors activated beyond G2A in a panel of >300 non-olfactory GPCRs) |
|---|---|
| Target Compound Data | 1 additional receptor (GPR1) activated out of >300 GPCRs tested |
| Comparator Or Baseline | 9-HODE: promiscuous, polypharmacology; N-palmitoylglycine / N-linoleoylglycine: not profiled in a comprehensive selectivity panel |
| Quantified Difference | T-10418 activates only 1 off-target among >300 GPCRs, whereas 9-HODE exhibits broad, unquantified polypharmacology |
| Conditions | PRESTO-Tango β-arrestin recruitment assay covering >300 non-olfactory GPCRs |
Why This Matters
Comprehensive selectivity validation reduces the risk of off-target-driven artifacts in mechanistic studies, enabling more confident attribution of pharmacological effects to G2A engagement.
- [1] Hernandez-Olmos V, Heering J, Marinescu B, et al. Development of a Potent and Selective G2A (GPR132) Agonist. J Med Chem. 2024;67(13):10567-10588. doi:10.1021/acs.jmedchem.3c02164 View Source
- [2] Vorup-Jensen T. 9-HODE and other oxidized fatty acids: signaling promiscuity. Front Immunol. 2021. Table 4 summarizes EC50 values for various G2A ligands. View Source
- [3] Foster JR, Ueno S, Chen MX, Harvey J, Dowell SJ, Irving AJ, Brown AJ. N-Palmitoylglycine and other N-acylamides activate the lipid receptor G2A/GPR132. Pharmacol Res Perspect. 2019;7(6):e00542. doi:10.1002/prp2.542 View Source
